Acetonylchelerythrine

Overview

Description

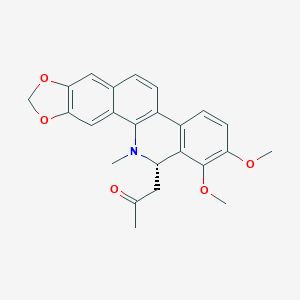

Acetonylchelerythrine is a benzophenanthridine alkaloid that has been isolated from various plant species, including Zanthoxylum capense and Zanthoxylum riedelianum. This compound has garnered attention due to its potent cytotoxic activity, particularly against colon cancer cells. The studies on acetonylchelerythrine have revealed its potential as a chemotherapeutic agent, with a higher efficacy in inducing apoptosis in cancer cells compared to traditional drugs like 5-fluorouracil (5-FU) .

Synthesis Analysis

While the synthesis of acetonylchelerythrine is not explicitly detailed in the provided papers, the isolation of this compound from natural sources is mentioned. For instance, 6-acetonyldihydrochelerythrine was isolated from the methanol extract of Zanthoxylum capense , and a related compound, 6-acetonyl-N-methyl-dihydrodecarine, was isolated from Zanthoxylum riedelianum roots . These processes typically involve extraction, purification, and structural elucidation using various spectroscopic techniques.

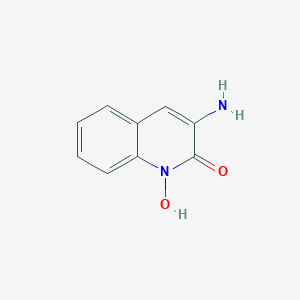

Molecular Structure Analysis

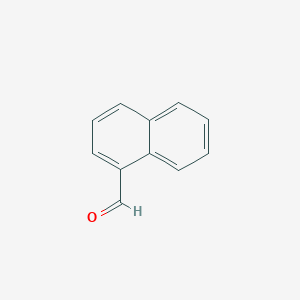

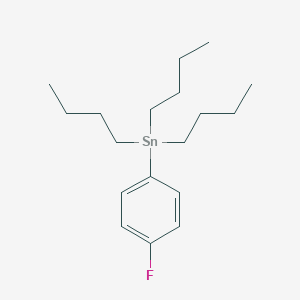

The molecular structure of acetonylchelerythrine has been elucidated using techniques such as infrared spectroscopy (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR experiments . Additionally, the X-ray diffraction structure of a related compound, (RS)-6-acetonyldihydrochelerythrine, has been reported, revealing that it crystallizes in the orthorhombic system and that the central phenanthridine ring adopts a distorted boat conformation .

Chemical Reactions Analysis

The chemical reactions involving acetonylchelerythrine have not been extensively discussed in the provided papers. However, the biological activity of this compound, particularly its ability to induce apoptosis in cancer cells, suggests that it interacts with cellular components and triggers a cascade of molecular events leading to cell death. This includes the downregulation of pro-survival proteins and the upregulation of pro-apoptotic factors .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonylchelerythrine can be inferred from its molecular structure and the methods used for its characterization. The compound's crystalline form, space group, and cell dimensions have been determined through X-ray diffraction . The presence of an acetonyl group and other functional groups in the molecule suggests that it may form weak intermolecular interactions, such as C—H···O and C—H···π-ring interactions, which could influence its solubility and stability .

Scientific Research Applications

Potential in Cancer Therapy

6-Acetonyldihydrochelerythrine, a benzophenanthridine alkaloid isolated from Zanthoxylum capense, has shown significant cytotoxic activity against human colon carcinoma cells, HCT116 and SW620. It was more potent than 5-fluorouracil, a standard chemotherapeutic agent in colon cancer treatment. This compound induced cytotoxicity and apoptotic cell death, as evidenced by increased lactate dehydrogenase release, higher population of apoptotic cells, and changes in nuclear morphology. Additionally, it affected the expression and activation of proteins involved in cell survival, such as ERK5, Akt, and p53, and influenced the expression of XIAP, Bcl-XL, and Bcl-2, while increasing the cleavage of poly(ADP-ribose) polymerase. These findings highlight its potential relevance in colon cancer therapy (Mansoor et al., 2014).

Antibacterial Properties

Acetonylchelerythrine, as part of the benzophenanthridine alkaloids isolated from the roots of Zanthoxylum capense, exhibited significant in vitro antibacterial activity against gram-positive and gram-negative bacteria, including Staphylococcus aureus. This finding suggests its potential application in developing antibacterial agents (Luo et al., 2012).

Potential as RNA Polymerase Inhibitors

A study on biologically active alkaloids from Argemone mexicana, including Acetonylchelerythrine, identified it as a potential RNA-dependent RNA polymerase (RdRp) inhibitor for SARS-CoV-2. This suggests its potential application in treating COVID-19 and other viral diseases (Pandeya et al., 2020).

Mechanism of Action

Target of Action

Acetonylchelerythrine, a natural compound from traditional Chinese medicine, primarily targets Protein Kinase C (PKC) and BclXL-Bak BH3 . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. BclXL-Bak BH3 is a key player in the regulation of apoptosis, or programmed cell death .

Mode of Action

Acetonylchelerythrine acts as a potent and selective antagonist of PKC, with an IC50 value of 0.7 μM . It also inhibits the binding of BclXL-Bak BH3 peptide, with an IC50 of 1.5 μM . By inhibiting these targets, Acetonylchelerythrine can induce apoptosis and autophagy in cells .

Biochemical Pathways

The primary anti-bacterial mechanism of Acetonylchelerythrine may be attributed to its destruction of the channels across the bacterial cell membranes, causing protein leakage to the outside of the cell, and to its inhibition on protein biosynthesis . This disruption of the cell membrane and inhibition of protein synthesis can lead to cell death .

Pharmacokinetics

It’s known that the compound has better water solubility and stability in its salt form, chelerythrine chloride . This suggests that the bioavailability of Acetonylchelerythrine may be influenced by its formulation.

Result of Action

The result of Acetonylchelerythrine’s action is the induction of apoptosis and autophagy in cells . This can lead to cell death, which is beneficial in the context of targeting cancer cells or bacterial cells .

Action Environment

The action, efficacy, and stability of Acetonylchelerythrine can be influenced by various environmental factors. For instance, the compound’s water solubility and stability can be enhanced in its salt form

properties

IUPAC Name |

1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTQLFWIJIABSU-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177404 | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonylchelerythrine | |

CAS RN |

22864-92-2 | |

| Record name | Acetonylchelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonylchelerythrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)

![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)